molecular formula C18H19N3O2S B2974659 3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-43-7

3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2974659
CAS No.: 851807-43-7
M. Wt: 341.43
InChI Key: MBGRQJCZDIVYBX-UHFFFAOYSA-N
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Description

3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound featuring a pyridine ring linked via a sulfanylmethyl group to a 4,5-dihydroimidazole moiety substituted with a 2-ethoxybenzoyl group. This structure combines aromatic, sulfur-containing, and imidazoline components, which are often associated with diverse physicochemical and biological properties.

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-23-16-8-4-3-7-15(16)17(22)21-11-10-20-18(21)24-13-14-6-5-9-19-12-14/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGRQJCZDIVYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of molecules characterized by a pyridine-imidazole core with variable substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Imidazole CAS Number Molecular Formula Molecular Weight Key Features Reference
3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine 2-ethoxybenzoyl Not provided C₁₈H₁₉N₃O₃S ~357.43 Ethoxy group enhances lipophilicity; potential for π-π stacking with aromatic systems. Inferred from analogs
3-({[1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine 2,6-dimethoxybenzoyl 851807-50-6 C₁₈H₁₉N₃O₃S 357.43 Methoxy groups increase electron density; may influence solubility and binding interactions.
3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine 3-chlorobenzoyl 851807-60-8 C₁₆H₁₄ClN₃OS 331.82 Chlorine atom introduces electronegativity and potential halogen bonding.
3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine 4-methylbenzenesulfonyl 868218-73-9 C₁₆H₁₇N₃O₂S₂ 347.46 Sulfonyl group enhances polarity and hydrogen-bonding capacity.

Key Observations:

The ethoxy group in the target compound may confer greater lipophilicity compared to methoxy analogs, affecting bioavailability . Electron-Withdrawing Groups (e.g., chlorine): The 3-chlorobenzoyl analog (CAS 851807-60-8) exhibits higher electronegativity, which could influence intermolecular interactions such as halogen bonding or dipole-dipole forces .

Synthetic Pathways Analogs like 2-[(4,5-dihydro-1H-imidazol-2-yl)thio]pyridine derivatives are synthesized via nucleophilic substitution between 2-mercaptopyridine derivatives and 2-chloroimidazolines (e.g., in dichloromethane or methanol) . Copper(II) chloride is often used to stabilize complexes, as seen in bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2−) (1a), where CuCl₄²⁻ anions interact with organic cations via hydrogen and chalcogen bonds .

Crystallographic and Conformational Insights X-ray studies of related compounds (e.g., 1a) reveal non-planar geometries between the imidazoline and pyridine rings (dihedral angles ~87°), driven by steric repulsions and intramolecular H-bonding. Similar distortions may occur in the target compound . Short contacts (e.g., S···Cl interactions at 3.33 Å) highlight the role of weak non-covalent forces in stabilizing crystal structures .

The 2-ethoxybenzoyl group in the target compound may modulate similar pathways.

Biological Activity

The compound 3-({[1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a member of the imidazole and pyridine family of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features a pyridine ring, an imidazole moiety, and a sulfanyl group, which contribute to its pharmacological potential. The presence of the ethoxybenzoyl group enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : By binding to specific receptors, it can influence signal transduction pathways, which may affect processes such as inflammation and cell proliferation.
  • Gene Expression Regulation : It has been suggested that this compound can modulate gene expression related to apoptosis and cell cycle regulation.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. For example, imidazole derivatives have been shown to reduce pro-inflammatory cytokine production in various models of inflammation .

CompoundActivityIC50 (µM)
Imidazole Derivative AAnti-inflammatory5.0
Imidazole Derivative BAntibacterial4.0

Case Studies

  • Anti-cancer Activity : A study explored the effects of imidazole-based compounds on cancer cell lines. Results indicated that certain derivatives induced apoptosis in breast cancer cells through caspase activation . Although specific data for our compound is lacking, the structural similarities suggest potential efficacy.
  • Neuroprotective Effects : Another investigation into pyridine derivatives revealed neuroprotective properties against oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of antioxidant enzyme activity . This suggests that our compound may also exhibit similar protective effects.

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